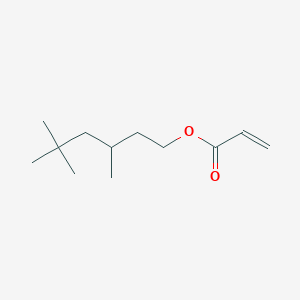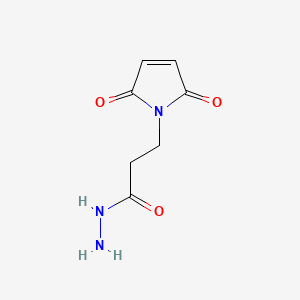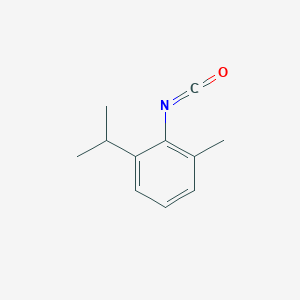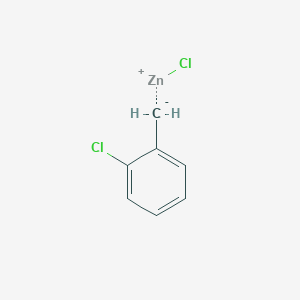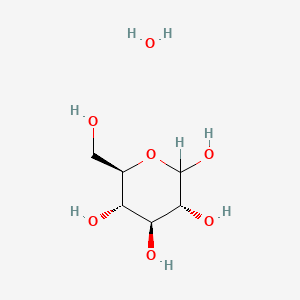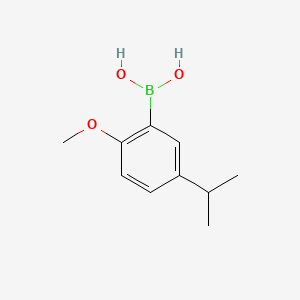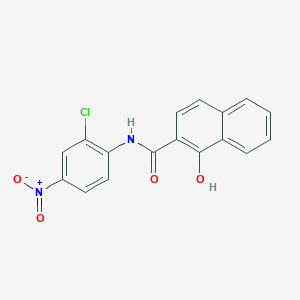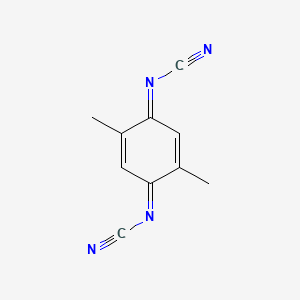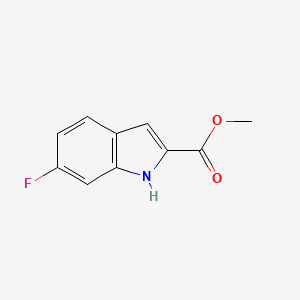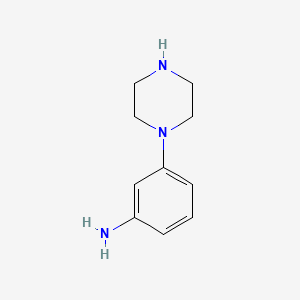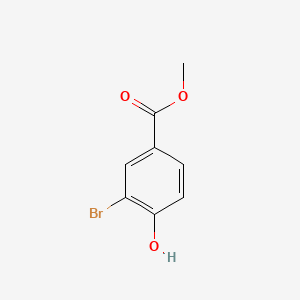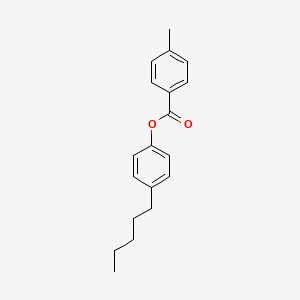
4-Pentylphényl 4-méthylbenzoate
Vue d'ensemble
Description
4-Pentylphenyl 4-methylbenzoate is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . It is also known by its synonyms, p-Amylphenyl p-toluate and p-Pentylphenyl p-methylbenzoate . This compound is a nematic liquid crystal, which means it has properties that make it useful in liquid crystal displays (LCDs) and other optical electronic applications .
Applications De Recherche Scientifique
4-Pentylphenyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a liquid crystal material in the study of liquid crystal phases and their properties.
Biology: It can be used as a surrogate for the potency analysis of medical marijuana products.
Medicine: The compound’s liquid crystal properties make it useful in the development of advanced drug delivery systems.
Industry: It is employed in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices.
Méthodes De Préparation
The synthesis of 4-Pentylphenyl 4-methylbenzoate typically involves the esterification of 4-pentylphenol with 4-methylbenzoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
4-Pentylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like or .
Reduction: It can be reduced to alcohols using reducing agents such as or .
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl 4-methylbenzoate is primarily related to its liquid crystal properties. As a nematic liquid crystal, it aligns itself in a specific orientation under the influence of an electric field, which is crucial for its function in LCDs . The molecular structure allows it to exhibit unique optical properties, making it suitable for various applications in optoelectronics .
Comparaison Avec Des Composés Similaires
4-Pentylphenyl 4-methylbenzoate can be compared with other similar compounds such as:
4-Pentylphenyl 4-methoxybenzoate: This compound has an additional oxygen atom and exhibits similar liquid crystal properties.
4-Pentylphenyl 4-propylbenzoate: It has a shorter alkyl chain, which may affect its liquid crystal behavior.
4′-Pentyl-4-biphenylcarbonitrile: This compound has a biphenyl core and is also used in liquid crystal applications.
These comparisons highlight the unique structural features and applications of 4-Pentylphenyl 4-methylbenzoate in various fields.
Propriétés
IUPAC Name |
(4-pentylphenyl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-16-9-13-18(14-10-16)21-19(20)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNFLSYTTLXGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198692 | |
| Record name | 4-Pentylphenyl p-toluate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50649-59-7 | |
| Record name | p-Pentylphenyl p-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50649-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylphenyl p-toluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050649597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentylphenyl p-toluate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pentylphenyl p-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment influence the interaction of 4-Pentylphenyl 4-methylbenzoate with nanoparticles like CdS and ZnS?
A: The research paper investigates the impact of solvents like DMSO, methanol, and toluene on the interaction between 4-Pentylphenyl 4-methylbenzoate (4PP4MetB), a liquid crystal, and nanoparticles (CdS, CdSe with ZnS) []. The study analyzes absorbance and fluorescence spectra to understand these interactions. The findings indicate that the solvent plays a crucial role in mediating the interactions. For example, blue shifts in fluorescence wavelengths were observed for 4EOBA-CdS-DMSO and 4EOBA-CdSe-DMSO compared to 4EOBA-DMSO. While in the 4EOBA-ZnS-DMSO solution, a red shift in the fluorescence band was observed. These shifts are attributed to the varying interactions between the liquid crystal and nanoparticles depending on the solvent used []. Further research is needed to fully elucidate the specific mechanisms underlying these solvent-dependent interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


